1,4-Bis(butyryloxy)-2-butene

Lipophilicity Partition Coefficient Drug Delivery

1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5) is an organic diester compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol. It exists as a colorless to light yellow clear liquid at 20°C and is structurally composed of a cis-2-butene-1,4-diol core esterified with two butyric acid moieties.

Molecular Formula C8H11O2-
Molecular Weight 228.28 g/mol
CAS No. 1572-84-5
Cat. No. B073373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(butyryloxy)-2-butene
CAS1572-84-5
Molecular FormulaC8H11O2-
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC=CCOC(=O)CCC
InChIInChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+
InChIKeyOGJKSGMVEHGEKF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5): Baseline Specifications and Chemical Identity for Procurement


1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5) is an organic diester compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . It exists as a colorless to light yellow clear liquid at 20°C and is structurally composed of a cis-2-butene-1,4-diol core esterified with two butyric acid moieties . This compound functions as a protected or latent form of butyric acid, which upon appropriate cleavage releases the bioactive short-chain fatty acid . The product is commercially available from multiple specialty chemical suppliers with typical purity specifications of >95% (GC) .

1,4-Bis(butyryloxy)-2-butene: Why Structural Analog Substitution Is Not Straightforward


In-class substitution between 1,4-Bis(butyryloxy)-2-butene and its closest analogs, such as 2-butene-1,4-diol diacetate or the parent 2-butene-1,4-diol, is not trivial. The butyryl ester moieties confer a distinct lipophilicity profile and hydrolysis kinetics compared to acetyl or other short-chain esters . The predicted LogP of approximately 3.10 is substantially higher than that of the corresponding diacetate analog (LogP ≈ 0.3) [1], directly affecting partitioning behavior in both synthetic and biological systems. Additionally, the unsaturated C=C bond in the diol backbone provides a reactive handle for further functionalization, ozonolysis, or polymerization that saturated 1,4-butanediol diesters lack [2]. Consequently, substituting this compound with a generic diester without validating the specific ester chain length and backbone unsaturation requirements will result in altered reactivity, solubility, and release profiles. The evidence below quantifies these differential dimensions.

1,4-Bis(butyryloxy)-2-butene: Quantified Evidence for Differentiated Selection


Enhanced Lipophilicity: LogP Comparison of 1,4-Bis(butyryloxy)-2-butene vs. Diacetate Analog

The target compound exhibits substantially higher lipophilicity compared to the closest structural analog, 2-butene-1,4-diol diacetate. This difference directly influences membrane permeability, organic phase partitioning, and suitability for hydrophobic formulation environments .

Lipophilicity Partition Coefficient Drug Delivery Prodrug Design

Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Diacetate Analog

The target compound's physical properties differ markedly from the diacetate analog, which is critical for separation processes, storage conditions, and handling requirements in industrial settings .

Physical Properties Process Chemistry Distillation Solvent Selection

Synthetic Utility: Ozonolytic Cleavage in Pharmaceutical Intermediate Synthesis

The target compound serves as a key synthetic intermediate where its unsaturated C=C bond undergoes controlled ozonolysis to generate aldehydes, a transformation not possible with saturated 1,4-butanediol diesters [1].

Ozonolysis Pharmaceutical Intermediate Aldehyde Synthesis Organic Synthesis

Polymer Stabilization and Synergistic Effects in Polyurethane Systems

The compound demonstrates utility as a stabilizer for polyurethane and other polymers, with reported synergistic effects when combined with other additives . This functional application is not documented for the parent 2-butene-1,4-diol, which lacks the ester groups that confer compatibility with polymer matrices [1].

Polyurethane Stabilizer Polymer Additive Synergistic Effects Material Science

Butyric Acid Prodrug Potential: HDAC Inhibition via Intracellular Butyrate Release

The compound is described as a strategically designed diester prodrug of butyric acid, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor upon cellular uptake and esterase-mediated cleavage . This contrasts with 2-butene-1,4-diol diacetate, which releases acetic acid (a non-HDAC-inhibitory metabolite) upon hydrolysis [1].

Prodrug Butyric Acid HDAC Inhibition Epigenetics

1,4-Bis(butyryloxy)-2-butene: High-Confidence Application Scenarios for Scientific and Industrial Users


Lipophilic Prodrug Design and Epigenetic Research

Researchers developing prodrugs for intracellular butyrate delivery should select 1,4-Bis(butyryloxy)-2-butene based on its significantly higher predicted LogP (3.10) relative to the diacetate analog (LogP 0.3), which enhances membrane permeability . Upon cellular uptake and esterase cleavage, the compound releases butyric acid, a known histone deacetylase (HDAC) inhibitor, making it relevant for epigenetic studies .

Pharmaceutical Intermediate Synthesis via Ozonolysis

Synthetic organic chemists requiring an unsaturated diester for controlled oxidative cleavage should procure 1,4-Bis(butyryloxy)-2-butene. The compound's internal C=C double bond undergoes ozonolysis to generate aldehyde intermediates, as documented in the synthesis pathway for Emtricitabine . This transformation is not possible with saturated 1,4-butanediol diester alternatives .

Polyurethane and Specialty Polymer Stabilization

Polymer formulators seeking an additive with documented stabilizer activity in polyurethane systems should select this dibutyrate ester. Vendor technical literature reports its use as a stabilizer for polyurethane and other polymers, with noted synergistic effects when combined with other chemicals . The free 2-butene-1,4-diol does not offer comparable stabilizer functionality due to the absence of the butyryl ester groups that confer polymer matrix compatibility .

Process Chemistry Requiring Specific Physical Property Profiles

Industrial process chemists with requirements for higher flash point solvents or reactants should consider this compound. With a reported flash point of 142°C , it presents a lower flammability hazard profile compared to the cis-1,4-diacetoxy-2-butene analog (flash point >110°C) . Additionally, its density of 1.004 g/cm³ and boiling point of 103-104°C provide distinct parameters for separation and purification workflows [1].

Technical Documentation Hub

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